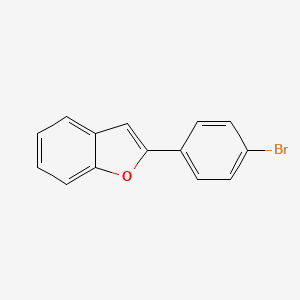

2-(4-Bromophenyl)benzofuran

描述

属性

CAS 编号 |

69976-39-2 |

|---|---|

分子式 |

C14H9BrO |

分子量 |

273.12 g/mol |

IUPAC 名称 |

2-(4-bromophenyl)-1-benzofuran |

InChI |

InChI=1S/C14H9BrO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |

InChI 键 |

OKLLCXQQBVCIPA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Br |

产品来源 |

United States |

准备方法

Palladium-Catalyzed Coupling-Cyclization

The most widely adopted method involves a Pd(II)/CuI/PPh₃-co-catalyzed coupling-cyclization of 2-iodophenol (5 ) and 4-bromo-1-ethynylbenzene (6 ) in aqueous media. Developed by Guo and colleagues, this one-pot reaction proceeds via Sonogashira coupling followed by cyclization to yield 2-(4-bromophenyl)benzofuran (7 ) with 77–91% efficiency. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | PdCl₂ (3 mol%)/CuI (10 mol%) | 91 |

| Ligand | PPh₃ | 91 |

| Base | NEt₃ | 91 |

| Solvent | H₂O | 91 |

| Temperature | 80°C | 91 |

This method’s advantages include short reaction times (4–6 hours) and avoidance of inert atmospheres. However, scalability is limited by the cost of palladium catalysts.

Suzuki Cross-Coupling of Preformed Benzofuran Derivatives

A two-step strategy employs Suzuki-Miyaura coupling between this compound (7 ) and arylboronic acids. Using a Pd(II) complex catalyst (10) in EtOH/H₂O (1:1), this method achieves 92–98% yields for derivatives but requires pre-synthesis of 7 . Optimization studies revealed:

- Catalyst loading : 3 mol% Pd(II) maximizes yield (98%).

- Base : K₂CO₃ outperforms NaOH or NaHCO₃ (95% vs. 78%).

- Solvent polarity : Aqueous ethanol enhances coupling efficiency.

This approach is ideal for generating diverse 2-arylbenzofuran libraries but adds synthetic steps compared to one-pot methods.

Nucleophilic Aromatic Substitution with Phenacyl Bromides

Alternative routes utilize K₂CO₃-mediated nucleophilic substitution between 2-hydroxybenzaldehydes and 4-bromophenacyl bromide (2 ). For example, 5-(phenyldiazenyl) derivatives are synthesized in 65–95% yields under reflux conditions in ethanol. The mechanism involves:

- Deprotonation of 2-hydroxybenzaldehyde.

- Nucleophilic attack on 4-bromophenacyl bromide.

- Cyclization via intramolecular ether formation.

This method is cost-effective but limited to substrates with electron-withdrawing groups, as steric hindrance reduces yields (e.g., 85% for ortho-substituted analogs).

Friedel-Crafts Acylation and Subsequent Functionalization

Recent work by J-stage researchers (2025) introduces Friedel-Crafts acylation to install acetyl groups at the benzofuran 3-position, followed by bromination. Using AlCl₃ in CHCl₃, 2-acetylbenzofuran (18 ) is synthesized and subsequently brominated to yield 2-(4-bromophenyl) derivatives. Key data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Acylation | AcCl, AlCl₃, CHCl₃, 0°C | 89 |

| Bromination | NBS, CCl₄, AIBN, reflux | 76 |

This route enables precise functionalization but requires strict temperature control to avoid over-bromination.

Oxidative Cyclization of Propenylphenols

A less common but innovative approach involves oxidative cyclization of (Z)-2-(2-(4-bromophenyl)-3-hydroxypropenyl)-5-methoxyphenol (4f ) using MnO₂. The reaction proceeds via dehydrogenation to form the benzofuran ring, achieving 68% yield after column chromatography. Structural characterization confirms regioselectivity, with single-crystal X-ray diffraction validating the product.

Microwave-Assisted Synthesis

An optimized protocol from The Royal Society of Chemistry (2025) employs microwave irradiation to accelerate Pd-catalyzed couplings. Using PdCl₂(dppf)·CH₂Cl₂ in MeCN under microwave conditions (150°C, 20 min), this compound is obtained in 94% yield. Comparative data:

| Method | Time | Yield (%) |

|---|---|---|

| Conventional heating | 4 h | 91 |

| Microwave | 20 min | 94 |

This method reduces energy consumption and improves throughput for industrial applications.

科学研究应用

Pharmaceutical Development

2-(4-Bromophenyl)benzofuran has emerged as a promising candidate in the development of novel pharmaceuticals, particularly for anti-cancer therapies. Its structural properties allow it to interact effectively with biological targets, making it a valuable intermediate in the synthesis of various drug candidates.

Case Study: Anticancer Properties

Research has demonstrated that benzofuran derivatives exhibit notable anticancer activity against multiple cancer cell lines. For instance, studies have shown that modifications to the benzofuran scaffold can enhance its potency against specific tumors, such as breast and colon cancers .

Fluorescent Probes

The compound is utilized in the creation of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, which is crucial for drug discovery and understanding disease mechanisms.

Application Example

Fluorescent derivatives of benzofuran have been developed to track cellular events, providing insights into drug interactions and cellular responses during therapeutic interventions .

Material Science

In material science, this compound is explored for its potential in developing organic electronic materials, particularly organic light-emitting diodes (OLEDs). The compound's efficiency and color purity make it a suitable candidate for enhancing OLED performance.

Performance Metrics

Recent advancements have shown that incorporating this compound into OLEDs can significantly improve their brightness and energy efficiency compared to traditional materials .

Environmental Monitoring

The unique structure of this compound enables its use in environmental monitoring applications. It can be employed to develop sensors capable of detecting specific pollutants in air and water.

Detection Capabilities

Research indicates that sensors based on this compound can effectively identify contaminants at low concentrations, aiding environmental protection efforts .

Chemical Biology Research

In chemical biology, this compound is valuable for studying enzyme interactions and metabolic pathways. This research contributes to understanding biological mechanisms that can lead to new therapeutic strategies.

Enzyme Interaction Studies

Studies have shown that derivatives of benzofuran can inhibit specific enzymes involved in cancer cell proliferation, providing a pathway for developing targeted therapies .

作用机制

2-(4-溴苯基)苯并呋喃的作用机制取决于其应用。在药物化学中,据信它是通过与特定分子靶标(如酶或受体)相互作用来发挥作用的。 例如,它可能抑制参与癌细胞增殖的某些酶的活性或破坏微生物细胞膜 .

类似化合物:

2-苯基苯并呋喃: 缺少溴取代基,导致不同的化学反应性和生物活性。

4-溴-2-苯基苯并呋喃: 类似结构,但溴原子位于不同的位置,影响其化学性质和应用.

独特性: 2-(4-溴苯基)苯并呋喃中苯环的 4 位上存在溴原子,与类似物相比,赋予其独特的化学反应性和生物活性。 这使其成为各种研究和工业应用的宝贵化合物 .

相似化合物的比较

Table 1: Yields of 2-Arylbenzofuran Derivatives via Suzuki Coupling

| Arylboronic Acid Substituent | Yield (%) | Reference |

|---|---|---|

| 4-Methoxyphenyl | 97 | |

| 4-Chlorophenyl | 95 | |

| 4-Fluorophenyl | 92 | |

| 2-Methylphenyl (ortho) | 85 |

Structural and Crystallographic Features

The bromophenyl group in 2-(4-Bromophenyl)benzofuran exhibits distinct conformational behavior. X-ray crystallography reveals a dihedral angle of 8.4° between the bromophenyl ring and the benzofuran plane, facilitating CH–H and halogen bonding interactions . In contrast, derivatives like 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinylbenzofuran show larger dihedral angles (38.98°) due to steric effects from additional substituents, altering crystal packing via C–H···O hydrogen bonds and Br···O halogen bonds .

Table 2: Structural Parameters of Benzofuran Derivatives

Comparison with Halogenated Analogs

Replacing bromine with chlorine or fluorine alters electronic and steric properties. For example, 2-(4-Chlorophenyl)benzofuran derivatives (e.g., 13d in ) are synthesized similarly but may exhibit reduced halogen bonding strength due to chlorine’s lower polarizability compared to bromine .

生物活性

2-(4-Bromophenyl)benzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and analgesic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, characterized by a fused benzene and furan ring system. The presence of a bromine atom at the para position of the phenyl group enhances its biological activity by influencing molecular interactions with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzofuran derivatives, including this compound.

- Minimum Inhibitory Concentration (MIC) Values :

- Compounds with similar structures exhibited varying degrees of antimicrobial activity against different bacterial strains. For instance, MIC values for certain benzofuran derivatives ranged from 0.78 μg/mL to 6.25 μg/mL against various Gram-positive and Gram-negative bacteria .

- A specific derivative demonstrated an MIC of 250 µg/mL against Salmonella typhimurium and other tested microorganisms .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Salmonella typhimurium | 250 |

| Benzofuran Derivative A | E. coli | 3.12 |

| Benzofuran Derivative B | S. aureus | 0.78 |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied, revealing promising results against various cancer cell lines.

- In vitro Studies :

- A study highlighted that a benzofuran derivative inhibited lung adenocarcinoma cells (A549) by targeting the AKT signaling pathway, leading to significant reductions in cell viability .

- Another compound showed IC50 values comparable to established chemotherapeutics like Cisplatin, indicating strong antiproliferative effects in HCT116 colon carcinoma cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Benzofuran Derivative A | A549 | 16.4 |

| Benzofuran Derivative B | HCT116 | 2.5 |

| Benzofuran Derivative C | HCT116 p53-null | 3.1 |

Analgesic Activity

Research on the analgesic effects of benzofuran derivatives has shown significant promise.

- Case Study :

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : The presence of electron-withdrawing groups enhances the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.

- Anticancer Mechanism : The inhibition of key signaling pathways (e.g., AKT) leads to reduced proliferation and increased apoptosis in cancer cells.

- Analgesic Mechanism : The antinociceptive effects are mediated through central nervous system pathways without significant influence from traditional opioid mechanisms.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling efficient aryl-aryl bond formation. This reaction demonstrates broad substrate compatibility under optimized conditions:

General Reaction:

2-(4-Bromophenyl)benzofuran + Ar-B(OH)₂ → 2-(4-Arylphenyl)benzofuran + Byproducts

Conditions:

-

Catalyst: Pd(II)/PPh₃ system

-

Base: K₂CO₃

-

Solvent: Ethanol/water (1:1 v/v)

-

Temperature: 80°C

-

Reaction time: 4 hours

Table 1: Suzuki Coupling with Various Boronic Acids

| Entry | Boronic Acid Substituent | Yield (%) |

|---|---|---|

| 1 | 4-Methoxyphenyl | 98 |

| 2 | 4-Fluorophenyl | 95 |

| 3 | 3-Nitrophenyl | 92 |

| 4 | 2-Methylphenyl | 85 |

| 5 | 3,5-Dimethylphenyl | 90 |

Key findings from this reaction series include:

-

Electron-donating groups (e.g., methoxy) marginally improve yields compared to electron-withdrawing groups (e.g., nitro) .

-

Steric hindrance at the ortho-position reduces efficiency (Entry 4) .

Functionalization via Electrophilic Aromatic Substitution

While direct electrophilic substitution on the benzofuran core is sterically hindered, the bromophenyl moiety can participate in halogen exchange reactions. For example, bromine may be replaced by:

-

Amines via Ullmann-type coupling under copper catalysis.

Reductive Dehalogenation

The C-Br bond undergoes hydrogenolysis under catalytic hydrogenation conditions (H₂, Pd/C), yielding 2-phenylbenzofuran. This reaction provides a route to unsubstituted derivatives for further functionalization .

Oxidative Transformations

Controlled oxidation of the benzofuran ring system remains underexplored but could theoretically generate quinone-like structures under strong oxidizing agents (e.g., KMnO₄, CrO₃). Such transformations require careful modulation of reaction conditions to prevent over-oxidation .

Mechanistic Insights

The bromine atom serves dual roles:

-

Activation : Enhances electrophilicity of the para-carbon for cross-coupling.

-

Directing Effects : Guides regioselectivity in subsequent functionalization steps.

In Suzuki reactions, the catalytic cycle involves oxidative addition of Pd⁰ into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-Ar bond .

Stability Considerations

-

Decomposition occurs above 250°C through cleavage of the benzofuran oxygen bridge.

-

Sensitive to strong acids/bases due to possible ring-opening reactions.

This compound’s reactivity profile makes it valuable for constructing complex polycyclic architectures in medicinal chemistry and materials science.

常见问题

Q. What are the established synthetic routes for 2-(4-Bromophenyl)benzofuran, and what are their key optimization parameters?

The compound is commonly synthesized via Pd-catalyzed Suzuki cross-coupling ( ). A typical protocol involves:

- Step 1 : Coupling-cyclization of 2-iodophenol with 4-bromo-1-ethynylbenzene using Pd(II)/CuI/PPh₃ co-catalysts in aqueous media at 80°C (yield ~80%) ().

- Step 2 : Suzuki cross-coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under optimized conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃, DMF/H₂O) (, Table 1).

Key parameters include catalyst loading, solvent polarity, and temperature. Lower yields (<50%) occur with electron-deficient boronic acids due to reduced nucleophilicity ().

Q. How is this compound structurally characterized, and what spectroscopic techniques are essential?

- X-ray crystallography : Reveals planarity of the benzofuran core (mean deviation: 0.006 Å) and dihedral angles between benzofuran and 4-bromophenyl rings (e.g., 38.98° in vs. 8.4° in ), influenced by substituents ().

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 7.04–7.83 for aromatic protons; ) confirm regioselectivity and purity.

- IR spectroscopy : Peaks at 3130 cm⁻¹ (C–H aromatic) and 742–826 cm⁻¹ (C–Br bending) are diagnostic ().

Q. What intermolecular interactions stabilize the crystal structure of this compound derivatives?

Crystal packing is stabilized by:

- Halogen bonding : Br···O interactions (3.036 Å, 165.46°; ).

- π–π stacking : Benzene ring centroid distances of 3.482 Å ().

- C–H···π interactions : Between aromatic H and adjacent rings ().

These interactions are critical for predicting solubility and solid-state reactivity ().

Advanced Research Questions

Q. How can discrepancies in dihedral angles between benzofuran and 4-bromophenyl rings be resolved?

Conflicting dihedral angles (e.g., 38.98° vs. 8.4°) arise from substituent effects (e.g., sulfinyl vs. methyl groups). To resolve:

Q. What methodologies optimize Suzuki cross-coupling yields for electron-deficient boronic acids?

Low yields with electron-deficient partners stem from slow transmetallation. Optimization strategies include:

Q. How do photophysical properties of this compound derivatives enable applications in photochemistry?

Derivatives like 2-(4-nitrophenyl)benzofuran (NPBF) exhibit two-photon absorption (TPA) cross-sections of 54 GM at 740 nm, making them suitable for near-IR uncaging ( ). Methodological insights:

Q. What strategies validate structure-activity relationships (SAR) for benzofuran-based bioactive compounds?

Q. How can computational tools predict metabolic pathways for this compound derivatives?

- ADMET prediction : Use SwissADME or ADMETlab to identify labile sites (e.g., sulfoxide reduction in ).

- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms (Glide or AutoDock).

- In vitro microsomal assays : Validate predictions using human liver microsomes (HLMs) ().

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。